molecular formula C9H7FO B8805660 3-FLUOROCINNAMALDEHYDE

3-FLUOROCINNAMALDEHYDE

Cat. No.: B8805660
M. Wt: 150.15 g/mol
InChI Key: DWPBUTPTXDAJJX-UHFFFAOYSA-N
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Description

3-FLUOROCINNAMALDEHYDE is an organic compound with the molecular formula C9H7FO. It is a member of the class of cinnamaldehydes, characterized by the presence of a fluorine atom on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-FLUOROCINNAMALDEHYDE can be synthesized through several methods. One common synthetic route involves the condensation of 3-fluorobenzaldehyde with acrolein in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-FLUOROCINNAMALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Oxidation: 3-(3-Fluorophenyl)propanoic acid

    Reduction: 3-(3-Fluorophenyl)propan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-FLUOROCINNAMALDEHYDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-FLUOROCINNAMALDEHYDE involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)prop-2-enal
  • 3-(3-Chlorophenyl)prop-2-enal
  • 3-(3-Bromophenyl)prop-2-enal

Uniqueness

3-FLUOROCINNAMALDEHYDE is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

3-(3-fluorophenyl)prop-2-enal

InChI

InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-7H

InChI Key

DWPBUTPTXDAJJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC=O

Origin of Product

United States

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